molecular formula C11H15BrFN B13050580 (S)-1-(2-Bromo-5-fluorophenyl)pentan-1-amine

(S)-1-(2-Bromo-5-fluorophenyl)pentan-1-amine

Katalognummer: B13050580
Molekulargewicht: 260.15 g/mol
InChI-Schlüssel: QHUSJQBWKUOXNX-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-(2-Bromo-5-fluorophenyl)pentan-1-amine is a chiral amine compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, along with a pentyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Bromo-5-fluorophenyl)pentan-1-amine typically involves the following steps:

    Bromination and Fluorination: The phenyl ring is first brominated and fluorinated using appropriate reagents such as bromine and fluorine gas or their derivatives.

    Formation of the Pentyl Chain: The pentyl chain is introduced through a series of reactions, such as alkylation or Grignard reactions.

    Chiral Resolution: The final step involves the resolution of the chiral center to obtain the (S)-enantiomer, which can be achieved using chiral catalysts or chromatography techniques.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated synthesis, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-(2-Bromo-5-fluorophenyl)pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The bromine and fluorine atoms can be reduced under specific conditions to form dehalogenated products.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide or thiourea.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Dehalogenated amines.

    Substitution: Azides, thiols.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.

Biology

    Biochemical Probes: Utilized as a probe to study biochemical pathways and enzyme functions.

Medicine

    Pharmaceuticals: Potential use in the development of new drugs due to its unique structural properties.

Industry

    Material Science: Application in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of (S)-1-(2-Bromo-5-fluorophenyl)pentan-1-amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-1-(2-Bromo-5-fluorophenyl)pentan-1-amine: The enantiomer of the compound with different stereochemistry.

    1-(2-Bromo-5-fluorophenyl)pentan-1-amine: The racemic mixture containing both ® and (S) enantiomers.

    1-(2-Chloro-5-fluorophenyl)pentan-1-amine: A similar compound with chlorine instead of bromine.

Uniqueness

(S)-1-(2-Bromo-5-fluorophenyl)pentan-1-amine is unique due to its specific chiral configuration and the presence of both bromine and fluorine atoms, which can impart distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C11H15BrFN

Molekulargewicht

260.15 g/mol

IUPAC-Name

(1S)-1-(2-bromo-5-fluorophenyl)pentan-1-amine

InChI

InChI=1S/C11H15BrFN/c1-2-3-4-11(14)9-7-8(13)5-6-10(9)12/h5-7,11H,2-4,14H2,1H3/t11-/m0/s1

InChI-Schlüssel

QHUSJQBWKUOXNX-NSHDSACASA-N

Isomerische SMILES

CCCC[C@@H](C1=C(C=CC(=C1)F)Br)N

Kanonische SMILES

CCCCC(C1=C(C=CC(=C1)F)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.